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Compound of Interest

Compound Name: (S)-2-(benzyloxy)propan-1-ol

Cat. No.: B018841

This technical guide provides a detailed overview of the spectroscopic data for the chiral
compound (S)-2-(benzyloxy)propan-1-ol. It is intended for researchers, scientists, and
professionals in the field of drug development and chemical synthesis. This document outlines
the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)
data, supported by experimental protocols and a generalized workflow for spectroscopic
analysis.

Molecular Structure and Properties

(S)-2-(benzyloxy)propan-1-ol is a chiral alcohol that serves as a valuable building block in
stereoselective synthesis.[1][2] Its molecular structure consists of a propan-1-ol backbone with
a benzyloxy group at the second carbon, conferring chirality to the molecule.

Chemical Formula: C10H1402[1][2][3]

Molecular Weight: 166.22 g/mol [1][2][3]

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data anticipated for (S)-2-
(benzyloxy)propan-1-ol. It is important to note that publicly available, comprehensive datasets
for this specific enantiomer are limited. Therefore, some of the data presented is based on
closely related structures and general principles of spectroscopy.
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Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The
proton (*H) and carbon-13 (33C) NMR spectra provide detailed information about the chemical
environment of each atom.

Table 1: Predicted *H NMR Data for (S)-2-(benzyloxy)propan-1-ol

Chemical Shift (8)

Multiplicity Integration Assignment
ppm
Aromatic protons
~7.35 m 5H
(CeH5s)
~4.55 d 2H -OCH2-Ph
~3.70 m 1H -CH(O)-
~3.55 dd 2H -CH20H
~2.20 s (broad) 1H -OH
~1.15 d 3H -CHs

Table 2: Predicted 3C NMR Data for (S)-2-(benzyloxy)propan-1-ol

Chemical Shift (d) ppm Assignment

~138 Quaternary aromatic C
~128.5 Aromatic CH

~127.8 Aromatic CH

~78 -CH(O)-

~71 -OCH:-Ph

~66 -CH20H

~16 -CHs
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Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their

characteristic vibrational frequencies.

Table 3: Key IR Absorption Bands for (S)-2-(benzyloxy)propan-1-ol

Wavenumber (cm~?) Description Functional Group
3400 (broad) O-H stretch Alcohol

3030 C-H stretch Aromatic

2970, 2870 C-H stretch Aliphatic

1495, 1450 C=C stretch Aromatic ring

1100 C-O stretch Ether and Alcohol

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule, aiding in its identification.

Table 4: Predicted Mass Spectrometry Data for (S)-2-(benzyloxy)propan-1-ol

m/z lon
166 [M]* (Molecular ion)
107 [C7H70]*
91 [C7H7]* (Tropylium ion)
77 [CeHs]*
45 [C2Hs0]*
Experimental Protocols
© 2025 BenchChem. All rights reserved. 3/7 Tech Support


https://www.benchchem.com/product/b018841?utm_src=pdf-body
https://www.benchchem.com/product/b018841?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b018841?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

The following are generalized experimental protocols for obtaining the spectroscopic data.
Actual parameters may vary depending on the specific instrumentation used.

NMR Spectroscopy

o Sample Preparation: Dissolve 5-10 mg of (S)-2-(benzyloxy)propan-1-ol in approximately
0.7 mL of a deuterated solvent (e.g., CDClz or DMSO-ds) in an NMR tube.

o Data Acquisition: Acquire *H and 13C NMR spectra on a 300 or 400 MHz NMR spectrometer.
For *H NMR, a typical spectral width of 12 ppm is used with a relaxation delay of 1-2
seconds. For 13C NMR, a spectral width of 220 ppm is common.

o Data Processing: Process the raw data using appropriate software. This includes Fourier
transformation, phase correction, and baseline correction. Chemical shifts are referenced to
the residual solvent peak or an internal standard (e.g., TMS at O ppm).

IR Spectroscopy

o Sample Preparation: A thin film of the neat liquid sample is prepared between two salt plates
(e.g., NaCl or KBr).

» Data Acquisition: The IR spectrum is recorded using an FTIR spectrometer, typically over a
range of 4000-400 cm~1. A background spectrum of the clean salt plates is taken first and
subtracted from the sample spectrum.

» Data Analysis: The resulting spectrum is analyzed to identify the characteristic absorption
bands of the functional groups present.

Mass Spectrometry

o Sample Introduction: The sample is introduced into the mass spectrometer, typically via
direct infusion or after separation by gas chromatography (GC-MS).

« lonization: Electron ionization (EIl) is a common method for this type of molecule.

e Mass Analysis: The ions are separated based on their mass-to-charge ratio by a mass
analyzer (e.g., quadrupole or time-of-flight).
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o Detection: The abundance of each ion is measured by a detector, generating the mass
spectrum.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical
compound.[4][5][6]
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Caption: Generalized workflow for spectroscopic analysis.

This guide provides a foundational understanding of the spectroscopic properties of (S)-2-
(benzyloxy)propan-1-ol. For definitive structural confirmation, it is recommended to acquire
and interpret the full set of spectroscopic data for an authentic sample.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b018841#spectroscopic-data-nmr-ir-ms-for-s-2-
benzyloxy-propan-1-ol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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